molecular formula C11H18BrClN4O B12354431 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride

4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B12354431
M. Wt: 337.64 g/mol
InChI Key: JLRQITAFKWKXTJ-UHFFFAOYSA-N
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Description

Pyridazinone derivatives represent a significant area of investigation in medicinal chemistry, particularly in the development of enzyme inhibitors. Compounds within this structural class have been studied for their potential as inhibitors of key biological targets, such as poly(ADP-ribose)polymerase (PARP) . PARP inhibitors are a major focus in oncology research, as they can exploit synthetic lethality in cancer cells with specific DNA repair deficiencies, making them a promising strategy for targeted cancer therapies . The structural motif of a pyridazinone core, often substituted with bromo and alkylamino groups, is commonly employed in pharmaceutical research to modulate biological activity and physicochemical properties. The specific structure of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride, which incorporates a piperidinylmethylamino side chain, suggests potential for targeted interaction with enzyme active sites. Researchers may find this compound valuable for probing disease mechanisms related to cell signaling and DNA repair pathways, contributing to the development of novel therapeutic agents.

Properties

Molecular Formula

C11H18BrClN4O

Molecular Weight

337.64 g/mol

IUPAC Name

4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;hydrochloride

InChI

InChI=1S/C11H17BrN4O.ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;/h7-8,13-14H,2-6H2,1H3;1H

InChI Key

JLRQITAFKWKXTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Yield Source Citation
Cyclocondensation Hydrazine hydrate, ethanol, reflux, 12 h 85%
Methylation Methyl iodide, K₂CO₃, DMF, 60°C, 6 h 92%

Regioselective Bromination at Position 4

Bromination of the pyridazinone core is achieved using N-bromosuccinimide (NBS) in a mixed solvent system (e.g., CCl₄/DMF) at 0–5°C to ensure regioselectivity at position 4. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methyl group at position 2.

Mechanistic Insight :
The methyl group activates the adjacent carbon (position 4) for electrophilic attack, while the lactam oxygen directs bromination via resonance stabilization.

Bromination Optimization Data:

Brominating Agent Solvent Temperature Time Yield
NBS CCl₄/DMF 0°C 2 h 78%
Br₂ AcOH RT 4 h 65%

Optimal conditions use NBS due to milder reactivity and reduced side products.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability. The compound is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters :

  • Solvent polarity: Ether > dichloromethane (higher purity in ether).
  • HCl gas flow rate: 0.5 L/min to avoid localized overheating.

Reaction Optimization via Microwave Assistance

Microwave irradiation significantly reduces reaction times for coupling steps. For example, Suzuki-Miyaura cross-coupling to install the bromine group is completed in 10 minutes at 140°C under microwave conditions, compared to 18 hours conventionally.

Microwave vs. Conventional Heating:

Step Method Time Yield
Bromination Microwave, 140°C 10 min 82%
Bromination Oil bath, 90°C 18 h 78%

Analytical Characterization

HPLC/MS : Retention time = 6.25 min (method: 9-min gradient), m/z = 479 [M+H]⁺.
¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.70 (m, 6H, piperidine-H), 2.95 (s, 3H, CH₃), 3.30–3.50 (m, 2H, NHCH₂), 4.10 (br s, 1H, NH), 7.85 (s, 1H, pyridazinone-H).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Controlled temperature (0°C) and slow NBS addition prevent di-substitution.
  • Amine Coupling Efficiency : Use of HOBt suppresses racemization and enhances coupling yields.
  • Salt Hygroscopicity : Storage under argon with desiccants prevents hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of pyridazine derivatives, including 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride, as effective anticancer agents. The compound has demonstrated cytotoxic effects against various cancer cell lines, attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in Scientific Reports evaluated the anticancer activity of several pyridazine derivatives, revealing that this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent against malignancies .

Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This interaction could be beneficial in treating neurodegenerative diseases and psychiatric disorders.

Case Study:
Research published in Frontiers in Pharmacology explored the effects of pyridazine derivatives on neuroprotective pathways. It was found that 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride could enhance neurogenesis and reduce oxidative stress markers in neuronal cultures .

Epigenetics

The compound has shown promise as an inhibitor of bromodomain-containing proteins, which play crucial roles in epigenetic regulation. By targeting these proteins, the compound may influence gene expression patterns relevant to various diseases.

Case Study:
A structural analysis conducted using X-ray crystallography demonstrated that this compound binds effectively to the bromodomain of histone acetyltransferase GCN5. This interaction was associated with altered transcriptional activity in cancer cells, suggesting a potential application in epigenetic therapies .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine Positional Isomers

The compound 4-bromo-2-methyl-5-[(piperidin-3-ylmethyl)amino]-2,3-dihydropyridazin-3-one hydrochloride (CAS: Not provided) differs only in the position of the piperidine substituent (3-yl vs. 2-yl). This minor structural variation could influence molecular conformation, hydrogen bonding, and receptor binding affinity due to altered spatial orientation .

Halogen-Substituted Dihydropyridazinones

Compound Name Substituents Molecular Formula Molecular Weight CAS Number
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 4-Cl, 5-Br, 2-Ph C₁₀H₆BrClN₂O 285.52 1698-63-1
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one 4-Cl, 5-MeNH, 2-CF₃-Ph C₁₂H₁₀ClF₃N₃O 313.68 27314-13-2
5-Iodo-2,3-dihydropyridazin-3-one 5-I C₄H₃IN₂O 221.98 Not provided

Key Observations :

  • Halogen Effects : Bromine (Br) in the target compound may confer different electronic and steric properties compared to chlorine (Cl) or iodine (I). Bromine’s intermediate electronegativity and larger atomic size could influence metabolic stability and binding interactions.

Aromatic Substituent Variations

The phenyl group in CAS 1698-63-1 and the trifluoromethylphenyl group in CAS 27314-13-2 introduce distinct electronic effects. The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which may alter the compound’s reactivity and solubility compared to the target compound’s piperidine-based substituent .

Implications of Structural Differences

  • Piperidine Position : The 2-yl vs. 3-yl substitution in piperidine analogs could affect the molecule’s ability to engage in hydrogen bonding or hydrophobic interactions, critical for binding to enzymes or receptors.
  • Halogen Choice : Bromine’s balance of electronegativity and size may optimize binding affinity compared to smaller halogens like chlorine or bulkier iodine.
  • Amino Group Complexity: The piperidinylmethylamino group in the target compound likely enhances solubility and target engagement compared to simpler amino groups.

Biological Activity

The compound 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride (CAS No. 2060031-55-0) is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with structure-activity relationship (SAR) insights.

  • Molecular Formula : C₁₁H₁₈BrClN₄O
  • Molecular Weight : 337.64 g/mol
  • CAS Number : 2060031-55-0

Biological Activity Overview

Research indicates that pyridazine derivatives, including the compound , exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Recent studies have demonstrated that certain pyridazine derivatives show promising antimicrobial properties. For instance, a study evaluated various pyridazine-based compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), revealing minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.5S. aureus
Compound B128MRSA
4-Bromo...TBDTBD

Anticancer Activity

The anticancer potential of pyridazine derivatives has been extensively studied. The National Cancer Institute (NCI) screened several compounds against a panel of cancer cell lines, revealing significant cytotoxicity. The compound exhibited notable activity against various cancer types, with IC₅₀ values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (nM)Compound Response
A549 (Lung)60High
MCF7 (Breast)150Moderate
HeLa (Cervical)100High

Structure-Activity Relationship (SAR)

The SAR analysis for pyridazine derivatives emphasizes the importance of specific functional groups in enhancing biological activity. For example, the presence of halogen substituents such as bromine has been linked to increased potency against cancer cell lines and bacteria . Additionally, the piperidine moiety contributes to improved binding affinity to biological targets.

Case Studies

  • Antimicrobial Study : A recent study assessed the efficacy of various pyridazine derivatives against resistant strains of bacteria. The results indicated that modifications in the piperidine structure could enhance antibacterial properties .
  • Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines, revealing that it inhibited cell growth through apoptosis mechanisms, potentially involving VEGFR-2 pathways .

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